molecular formula C16H20N2O2 B11387866 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide

Cat. No.: B11387866
M. Wt: 272.34 g/mol
InChI Key: DVDVSGRNMCHNBG-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide is a complex organic compound that features a furan ring, a dimethylamino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide is unique due to its combination of a furan ring and a dimethylamino group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-12-7-4-5-8-13(12)16(19)17-11-14(18(2)3)15-9-6-10-20-15/h4-10,14H,11H2,1-3H3,(H,17,19)

InChI Key

DVDVSGRNMCHNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

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